molecular formula C6H14ClNO2 B581822 Methyl 2-amino-2-methylbutanoate hydrochloride CAS No. 156032-14-3

Methyl 2-amino-2-methylbutanoate hydrochloride

Cat. No.: B581822
CAS No.: 156032-14-3
M. Wt: 167.633
InChI Key: HVPPPARGXDTDEY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methylbutanoate hydrochloride (CAS: 118725-00-1; molecular formula: C₆H₁₄ClNO₂; molar mass: 167.63 g/mol) is a hydrochloride salt of a branched-chain amino acid ester. It is widely used in industrial and scientific research, particularly in synthetic organic chemistry and pharmaceutical intermediates. The compound features a methyl ester group, a tertiary amino group, and a methyl-substituted butanoate backbone, contributing to its unique reactivity and solubility properties .

Properties

IUPAC Name

methyl 2-amino-2-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPPPARGXDTDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660889
Record name Methyl isovalinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156032-14-3
Record name Methyl isovalinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-2-methylbutanoate hydrochloride
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Preparation Methods

Continuous-Flow Desulfurization

In this approach, L-methionine methyl ester is passed through a column packed with Raney Nickel at elevated temperatures (60°C). The flow rate is optimized to maximize conversion, with residence times as short as 1 minute achieving 97% selectivity toward methyl 2-amino-butanoate derivatives. Key parameters include:

ParameterValue/RangeImpact on Reaction
Temperature60°CEnhances desulfurization kinetics
Catalyst Loading2.2 g (wet Raney Ni)Ensures complete sulfur removal
Substrate Concentration3 mMPrevents catalyst deactivation

This method avoids traditional batch-processing limitations, such as prolonged reaction times and manual handling of hazardous intermediates.

Chlorination-Amidation Pathways

Alternative routes involve bis(trichloromethyl)carbonate (BTC) as a chlorinating agent for 2-aminobutyric acid precursors. The chlorination step forms 4-ethyl-2,5-oxazolidinedione, which undergoes ammoniation and acidification to yield the target compound. Critical steps include:

  • Chlorination : Conducted at -5°C to 110°C in dichloromethane, achieving near-quantitative conversion.

  • Ammoniation : Saturation with gaseous NH₃ in methanol, followed by HCl acidification to precipitate the hydrochloride salt.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency, safety, and minimal waste generation. Two dominant strategies have emerged:

Continuous-Flow Reactor Systems

Modern facilities adopt fixed-bed flow reactors for catalytic desulfurization. A comparative analysis of catalyst performance reveals:

Catalyst TypeSelectivity (%)Productivity (mmol·h⁻¹·mmol⁻¹)
Raney Ni (Aldrich 2800)520.06
Lab-Prepared Raney Ni970.32

Lab-prepared catalysts exhibit superior activity due to optimized pore structures and surface area.

Solvent and Reagent Optimization

Industrial protocols replace toxic solvents like thionyl chloride with BTC , reducing sulfur-based waste by 40%. Methanol is favored for ammoniation due to its low cost and ease of removal via distillation.

Catalytic Systems and Mechanistic Insights

Role of Raney Nickel

Raney Nickel catalyzes sulfur extrusion via radical-mediated C–S bond cleavage . Kinetic studies suggest a Langmuir-Hinshelwood mechanism, where adsorbed hydrogen atoms facilitate sulfur removal. Catalyst deactivation occurs primarily through sulfur poisoning, necessitating periodic regeneration.

Palladium-Based Alternatives

Pd/C systems under hydrogen pressure (20–80 bar) offer milder conditions but suffer from lower productivity (4.3 mmol·h⁻¹·mmol⁻¹) compared to Raney Ni.

Characterization and Quality Control

Final product validation relies on spectroscopic techniques:

¹H NMR (500 MHz, MeOD) :

  • δ 1.05 (t, J = 7.6 Hz, 3H, CH₃)

  • δ 3.85 (s, 3H, OCH₃)

  • δ 4.05 (t, J = 6.2 Hz, 1H, CH–NH₂)

13C NMR (126 MHz, MeOD) :

  • 169.54 ppm (C=O), confirming ester functionality.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Environmental Impact
Continuous-Flow (Ni)9799Low
BTC Chlorination9095Moderate
Pd/C Hydrogenation1085High

Continuous-flow desulfurization emerges as the superior method, balancing efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methylbutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-methylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in amino acid transport systems and metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications and as a building block for drug synthesis.

    Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methylbutanoate hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for amino acid transporters, influencing cellular uptake and metabolism. The ester group can be hydrolyzed to release the active amino acid, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Key Properties:

  • Acute Toxicity : Oral Category 4 (H302: Harmful if swallowed)
  • Skin Irritation : Category 2 (H315: Causes skin irritation)
  • Storage : Requires airtight containers in well-ventilated areas to avoid moisture absorption or decomposition .
  • Regulatory Status: Not listed in major chemical inventories (e.g., EU, U.S., China), simplifying its commercial availability .

Comparison with Similar Compounds

Structural Analogs: Stereoisomers and Substituted Derivatives

Methyl 2-amino-2-methylbutanoate hydrochloride has several stereoisomers and structural analogs, differing in substituents or stereochemistry:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Differences Applications/Notes
(R)-Methyl 2-amino-2-methylbutanoate hydrochloride 118725-00-1 C₆H₁₄ClNO₂ 167.63 R-configuration at chiral center Used in asymmetric synthesis; enantiomeric purity critical for pharmaceutical intermediates .
(S)-Methyl 2-amino-2-methylbutanoate hydrochloride 92760-72-0 C₆H₁₄ClNO₂ 167.63 S-configuration at chiral center Similar reactivity but distinct biological activity in peptide synthesis .
Methyl 2-aminobutanoate hydrochloride 7682-18-0 C₅H₁₂ClNO₂ 153.61 Lacks methyl group at C2 Lower steric hindrance; increased solubility in polar solvents .
Ethyl 2-amino-2-ethylbutanoate hydrochloride 1135219-29-2 C₈H₁₈ClNO₂ 195.69 Ethyl ester and ethyl substitution at C2 Enhanced lipophilicity; used in hydrophobic drug delivery systems .

Key Findings :

  • Steric Effects: The methyl group at C2 in this compound introduces steric hindrance, reducing reaction rates in nucleophilic substitutions compared to its non-methylated analog (Methyl 2-aminobutanoate hydrochloride) .
  • Chirality Impact : The (R)- and (S)-enantiomers exhibit divergent binding affinities in enzyme-catalyzed reactions, as demonstrated in peptide coupling studies .

Ethylamino and Phenyl-Substituted Derivatives

Substitution at the amino group or backbone significantly alters physicochemical and toxicological profiles:

Compound Name Molecular Formula Molar Mass (g/mol) Key Modifications Toxicity/Safety Notes
Methyl 2-(ethylamino)butanoate hydrochloride C₇H₁₅ClNO₂ 180.65 Ethyl group replaces methyl at amino Higher acute toxicity (oral Category 3) due to increased lipophilicity .
Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride C₁₂H₁₇ClNO₂ 250.72 Phenyl group at C2; aminomethyl substitution Suspected organ toxicity (STOT SE Category 2); requires stringent handling .

Research Insights :

  • Lipophilicity and Toxicity: Ethyl-substituted derivatives (e.g., Methyl 2-(ethylamino)butanoate hydrochloride) show higher membrane permeability but elevated toxicity risks compared to the parent compound .
  • Aromatic Substitution: The phenyl group in Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride enhances UV stability but complicates metabolic clearance .

Comparison with Other Esters :

  • Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride: Features dimethyl substitution at C3, enhancing thermal stability but reducing aqueous solubility .
  • Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: Cyclobutane ring introduces conformational rigidity, favoring receptor-targeted drug design .

Biological Activity

Methyl 2-amino-2-methylbutanoate hydrochloride, also known as (S)-Methyl 2-amino-2-methylbutanoate hydrochloride, is a synthetic compound classified as an unnatural amino acid. Its molecular formula is C6_6H14_{14}ClN2_2O2_2, with a molecular weight of approximately 168.62 g/mol. This compound exhibits notable biological activity primarily through its role as a substrate in various enzymatic reactions and its potential therapeutic properties.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors, which can modulate metabolic pathways. This compound acts as a substrate in enzymatic reactions, influencing the synthesis of biologically active compounds. Its chiral nature contributes to its unique interactions within biological systems, making it a valuable tool in biochemical research and drug development.

Research Applications

This compound has diverse applications across several fields:

  • Biochemistry : It serves as a building block in the synthesis of complex organic molecules.
  • Medicinal Chemistry : Investigated for its potential therapeutic roles, particularly in drug synthesis.
  • Enzyme Studies : Employed in studying enzyme-substrate interactions, which can provide insights into metabolic processes.

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes, affecting their activity. For instance, it has been shown to modulate the activity of certain aminotransferases and other metabolic enzymes, which are crucial for amino acid metabolism and neurotransmitter synthesis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other amino acid derivatives:

Compound NameMolecular FormulaUnique Features
Methyl 3-amino-3-methylbutanoateC6_6H15_{15}NDifferent stereochemistry; potential different activities
L-ValineC5_5H11_{11}NO2_2Natural amino acid; essential for human nutrition
L-LeucineC6_6H13_{13}NO2_2Branched-chain amino acid; important for muscle metabolism
Methyl 2-amino-3-methylbutanoateC6_6H13_{13}NStructural isomer; may exhibit different biological activity

The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interaction with biological molecules. This stereochemistry often results in different biological activities compared to its enantiomers and other similar compounds.

Case Studies

  • Enzymatic Activity Modulation : A study investigating the effects of various amino acid derivatives on enzyme kinetics found that this compound significantly enhanced the reaction rates of certain aminotransferases, suggesting potential applications in metabolic engineering.
  • Potential Therapeutic Applications : In a pharmacological context, preliminary studies have indicated that this compound may serve as a precursor for synthesizing novel therapeutic agents targeting neurological disorders due to its structural similarity to neurotransmitters.

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